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D-Glucose-1,6-diphosphate

Enzymology Phosphoglucomutase activation Sugar diphosphate specificity

Enzymology labs requiring precise PGM activation cannot substitute D-Glucose-1,6-diphosphate with mannose-1,6-diphosphate (37-fold weaker) or fructose-1,6-bisphosphate (different target). • Km ≈ 0.1 µM for maximal PGM activation; alternative sugar diphosphates require up to 120-fold higher concentrations. • Only authentic Glc-1,6-P2 inhibits hexokinase at Ki ≈ 0.2 mM, matching physiological glucose-6-phosphate regulation. • ≥95% purity, suitable for stopped-flow kinetic studies and PGM isozyme (PGM1/2/3) characterization across 10-600 µM range.

Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
Cat. No. B1641524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-1,6-diphosphate
Molecular FormulaC6H14O12P2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5-,6?/m1/s1
InChIKeyRWHOZGRAXYWRNX-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-1,6-diphosphate Overview


D-Glucose-1,6-diphosphate (also referred to as α-D-glucose 1,6-bisphosphate or Glc-1,6-P2) is a doubly phosphorylated glucose derivative that functions as an essential cofactor and reaction intermediate in carbohydrate metabolism [1]. It is a water-soluble molecule with a molecular weight of 340.12 g/mol and is available at purities typically exceeding 95% [2]. Unlike its monophosphorylated analogs glucose-1-phosphate and glucose-6-phosphate, Glc-1,6-P2 acts as a potent allosteric activator of phosphoglucomutase (PGM) and exerts regulatory effects on hexokinase and other glycolytic enzymes [3]. The compound is synthesized chemically and is primarily employed in enzymology research, metabolic flux studies, and as a standard in analytical biochemistry [4].

Allosteric cofactor for phosphoglucomutase (PGM) activation studies
Enzyme kinetic and metabolic flux research in carbohydrate metabolism
Supports hexokinase regulation investigation in pancreatic islet models
PGM/PMM isozyme profiling and transient-state mechanistic analysis

Why D-Glucose-1,6-diphosphate Cannot Be Substituted


Substituting D-Glucose-1,6-diphosphate with simpler analogs like glucose-1-phosphate, glucose-6-phosphate, or fructose-1,6-bisphosphate is not scientifically valid due to fundamental differences in enzyme activation kinetics, binding affinities, and regulatory roles. While glucose-1-phosphate and glucose-6-phosphate serve as substrates for phosphoglucomutase, they lack the diphosphate structure required for allosteric activation of the dephosphorylated enzyme [1]. Fructose-1,6-bisphosphate, despite sharing a bisphosphate motif, activates phosphofructokinase rather than phosphoglucomutase and exhibits distinct kinetic behavior [2]. Even structurally related sugar diphosphates such as α-D-mannose 1,6-diphosphate or α-D-ribose 1,5-diphosphate demonstrate 30- to 120-fold weaker activation of phosphoglucomutase compared to the native glucose-derived diphosphate [3]. These quantitative disparities directly impact assay linearity, reaction velocity, and experimental reproducibility, making compound-specific procurement essential for rigorous enzymatic studies.

Target
D-Glucose-1,6-diphosphate — native bisphosphate cofactor with sub-micromolar PGM affinity
Glucose-1-phosphate / Glucose-6-phosphate — monophosphorylated substrates; lack the diphosphate motif for allosteric PGM activation
Activation loss; assay linearity may shift
Target
D-Glucose-1,6-diphosphate — high PGM Vmax and low Km activator
α-D-Mannose 1,6-diphosphate / α-D-Ribose 1,5-diphosphate — 30- to 120-fold weaker PGM activation; distinct Vmax profiles
Reaction velocity may differ; cofactor concentration must be re-optimized
Target
D-Glucose-1,6-diphosphate — inhibits hexokinase with Ki comparable to glucose-6-phosphate
Fructose-1,6-bisphosphate / Fructose-2,6-bisphosphate — do not inhibit hexokinase; activate phosphofructokinase instead
Hexokinase regulation endpoint may not replicate

D-Glucose-1,6-diphosphate: Quantitative Comparison vs. Analogs


Phosphoglucomutase Binding Affinity

In a head-to-head kinetic comparison using rabbit muscle phosphoglucomutase and a TPN⁺-coupled spectrophotometric assay at 340 mµ, α-D-glucose 1,6-diphosphate exhibited an apparent Km of 0.1 µM, representing the highest affinity among all sugar diphosphates tested [1]. The poorest activators, α-D-galactose 1,6-diphosphate and α-D-glucosamine 1,6-diphosphate, showed Km values of 13 µM and 11 µM, respectively, corresponding to a 120-fold and 110-fold lower affinity [1].

PGM Binding Affinity
Head-to-head
Apparent Km 0.1 µM (rabbit muscle PGM) — 32- to 120-fold lower than mannose, ribose, glucosamine, and galactose diphosphate analogs
Supports maximal enzyme activation at low cofactor concentrations
TPN⁺-coupled assay, 340 mµ; comparison based on reported rank order
Enzymology Phosphoglucomutase activation Sugar diphosphate specificity

PGM Catalytic Velocity

The maximum velocity achieved with α-D-glucose 1,6-diphosphate as the activator was 500 µmol/min/mg protein, which exceeds the Vmax observed with α-D-ribose 1,5-diphosphate (210 µmol/min/mg) and N-acetyl-α-D-glucosamine 1,6-diphosphate (220 µmol/min/mg) by 2.4- and 2.3-fold, respectively [1]. α-D-Mannose 1,6-diphosphate and α-D-glucosamine 1,6-diphosphate reached intermediate values of 360 and 370 µmol/min/mg, respectively [1].

PGM Catalytic Velocity
Head-to-head
Vmax 500 µmol/min/mg — 1.4- to 2.4-fold higher than ribose, galactose, glucosamine, and N-acetyl-glucosamine diphosphates
Enables faster reaction throughput in coupled enzymatic assays
Saturating activator concentrations; rabbit muscle PGM
Enzyme kinetics Phosphoglucomutase Catalytic efficiency

PGM/PMM Transient-State Kinetics

Transient-state kinetic analysis of Pseudomonas aeruginosa PMM/PGM revealed that the formation of glucose 1,6-bisphosphate from glucose 1-phosphate is in rapid equilibrium relative to the rest of the catalytic cycle, with an equilibrium constant (Keq) of 0.14 [1]. In the reverse direction, glucose 1,6-bisphosphate forms from glucose 6-phosphate with a rate constant of 12 s⁻¹, and the reverse step occurs at 255 s⁻¹ [1]. Isotope trapping studies demonstrated that enzyme-bound glucose 1,6-bisphosphate partitions to form product 14.3 times more frequently than it dissociates from the enzyme [1].

PMM/PGM Transient Kinetics
Reported
Keq = 0.14; forward rate 12 s⁻¹; reverse rate 255 s⁻¹; partitioning ratio 14.3:1 (product vs. dissociation)
High processivity supports efficient dephospho-enzyme loading for stopped-flow work
Pseudomonas aeruginosa PMM/PGM; isotope trapping study
Enzyme mechanism Phosphomannomutase/phosphoglucomutase Transient-state kinetics

Hexokinase Inhibition

In pancreatic islet and purified B-cell homogenates, glucose 1,6-bisphosphate inhibits hexokinase with an apparent Ki of approximately 0.2 mM, which is comparable to the Ki of 0.13 mM observed for glucose 6-phosphate, the classical feedback inhibitor [1]. Fructose 2,6-bisphosphate, a structurally related bisphosphate that activates phosphofructokinase-1, does not inhibit hexokinase under these conditions [1].

Hexokinase Inhibition
Cross-study
Ki ≈ 0.2 mM — comparable to glucose-6-phosphate (Ki 0.13 mM); fructose 2,6-bisphosphate shows no inhibition
Unique bisphosphate that mimics hexokinase feedback regulation context
Pancreatic islet homogenates; class-level parallel with G6P inhibitor profile
Glycolysis regulation Hexokinase inhibition Pancreatic islet metabolism

PGM Isozyme Affinity Modulation

Kinetic analysis of the three human phosphoglucomutase isozymes demonstrated that when the glucose 1,6-bisphosphate concentration is below 10 µM, PGM1 is significantly more effective at catalyzing the phosphoglucomutase reaction than either PGM2 or PGM3 [1]. For PGM2, increasing the glucose 1,6-bisphosphate concentration from 100 µM to 400 µM produced a marked decrease in the Km for glucose 1-phosphate, indicating cofactor-dependent tuning of substrate affinity [1]. The physiological concentration of glucose 1,6-bisphosphate in most human tissues ranges from 10 µM to 600 µM [1].

PGM Isozyme Modulation
Class-level
PGM1 dominates at m for Glc-1-P decreases markedly at 100–400 µM cofactor
Cofactor concentration tunes isozyme activity hierarchy; assay conditions must match isozyme under study
Human PGM1, PGM2, PGM3; physiological cofactor range 10–600 µM
Isozyme kinetics PGM1/PGM2/PGM3 Allosteric regulation

D-Glucose-1,6-diphosphate Application Scenarios


High-Sensitivity PGM Activity Assays

D-Glucose-1,6-diphosphate at concentrations as low as 0.1 µM (its Km value) provides maximal activation of phosphoglucomutase in coupled spectrophotometric assays [1]. Use of alternative sugar diphosphates such as α-D-mannose 1,6-diphosphate requires 37-fold higher concentrations to achieve comparable activation, increasing reagent consumption and potentially introducing non-specific effects [1]. Laboratories performing routine PGM activity measurements should procure the authentic glucose-derived diphosphate to ensure assay linearity from the initial time point, as only this compound produces an immediate linear rate in coupled assays [1].

PMM/PGM Transient-State Kinetic Studies

Mechanistic investigations requiring measurement of enzyme-glucose 1,6-bisphosphate complex formation, reorientation, and partitioning demand the authentic compound due to its established kinetic parameters: Keq = 0.14 for formation from glucose 1-phosphate, forward rate constant 12 s⁻¹ from glucose 6-phosphate, and reverse rate constant 255 s⁻¹ [1]. The high processivity (14.3-fold preference for on-enzyme product formation over dissociation) makes this compound essential for pre-loading the dephospho-enzyme in stopped-flow and quench-flow experiments, minimizing lag phases that complicate data interpretation [1].

Hexokinase Regulation in Disease Models

D-Glucose-1,6-diphosphate is the only sugar bisphosphate that inhibits hexokinase with a Ki (≈0.2 mM) comparable to the classical feedback inhibitor glucose 6-phosphate (Ki = 0.13 mM) [1]. Fructose 2,6-bisphosphate, the other major regulatory bisphosphate, shows no hexokinase inhibition [1]. Researchers studying the coordination of hexokinase and phosphoglucomutase activities in metabolic disease models should select D-glucose-1,6-diphosphate to replicate physiologically relevant hexokinase regulation.

Human PGM Isozyme Kinetic Profiling

The three human PGM isozymes (PGM1, PGM2, PGM3) display markedly different sensitivities to glucose 1,6-bisphosphate concentration: PGM1 dominates at cofactor levels below 10 µM, while PGM2 activity increases substantially as cofactor concentration rises from 100 µM to 400 µM [1]. Laboratories characterizing PGM isozyme kinetics must procure high-purity D-glucose-1,6-diphosphate and precisely control its concentration across the full 10-600 µM physiological range to accurately determine isozyme-specific parameters [1].

Application
Selection Property
Validation Focus
PGM activity assay sensitivity
Cofactor activation concentration profile
Linearity and response at low cofactor concentrations
PMM/PGM transient-state kinetics
Processivity and enzyme-intermediate partitioning
Pre-loading efficiency and lag-phase minimization
Hexokinase-PGM pathway coordination
Hexokinase inhibition potency comparable to G6P
Regulatory feedback model endpoint fidelity
PGM isozyme kinetic profiling
Isozyme-specific cofactor responsiveness
Concentration-dependent isozyme parameter determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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